Ortho-Metalation Directing Ability: Methoxymethoxy (OMOM) vs. Methoxy (OMe) Groups
In a systematic study of competitive directed ortho-metalation, the methoxymethoxy (OMOM) group exhibits significantly stronger ortho-directing power than the methoxy (OMe) group. When both groups are present on the same aromatic ring, lithiation occurs exclusively ortho to the OMOM group, enabling predictable and regioselective functionalization [1]. This behavior is critical for the sequential installation of substituents on polybrominated scaffolds like 1,3-dibromo-5-(methoxymethoxy)benzene.
| Evidence Dimension | Relative ortho-metalation directing ability |
|---|---|
| Target Compound Data | Methoxymethoxy (OMOM) group: exclusive ortho lithiation |
| Comparator Or Baseline | Methoxy (OMe) group: weaker ortho-directing; lithiation may occur at alternative sites |
| Quantified Difference | Qualitative: OMOM > OMe in directing lithiation (complete selectivity observed in competition experiments) |
| Conditions | Treatment with n-BuLi in THF at -78 °C |
Why This Matters
For procurement decisions, this directs users to select the OMOM-protected building block when sequential functionalization via directed metalation is required, avoiding unwanted isomers and improving synthetic efficiency.
- [1] Miah, M. A. J.; Sibi, M. P.; Chattopadhyay, S.; Familoni, O. B.; Snieckus, V. Directed ortho-Metalation of Aryl Amides, O-Carbamates, and Methoxymethoxy Systems: Directed Metalation Group Competition and Cooperation. Eur. J. Org. Chem. 2018, 2018 (4), 447–454. View Source
